molecular formula C16H14O4S2 B085027 2,2'-Dithiobis(3-methylbenzoic acid) CAS No. 13363-59-2

2,2'-Dithiobis(3-methylbenzoic acid)

Cat. No. B085027
CAS RN: 13363-59-2
M. Wt: 334.4 g/mol
InChI Key: NRIKVCMXILLQNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,2'-Dithiobis(3-methylbenzoic acid), such as 2,2'-dithiobis(1-amino-4,5-dimethoxybenzene) and its derivatives, involves specific reactions under controlled conditions. These processes often require acidic media and specific reactants to achieve the desired outcomes, such as the formation of highly sensitive and stable fluorescence derivatization reagents for chromatography (Hara et al., 1994).

Molecular Structure Analysis

Research on compounds closely related to 2,2'-Dithiobis(3-methylbenzoic acid), such as 5,5′-dithiobis(2-nitrobenzoic acid), reveals intricate molecular structures characterized by specific spatial arrangements and hydrogen bonding patterns (Prior & Wadhawan, 2012). These studies help in understanding the crystalline structure and behavior of such compounds under various conditions.

Chemical Reactions and Properties

The chemical reactivity of related dithiobis compounds, such as their reactions with thiols and the subsequent formation of disulfide bonds, highlights the potential of 2,2'-Dithiobis(3-methylbenzoic acid) in various applications, including as a reagent in biochemical assays (Ellman, 1959). These reactions are crucial for understanding the compound's utility in detecting and quantifying thiol groups in biological materials.

Physical Properties Analysis

The physical properties of 2,2'-Dithiobis(3-methylbenzoic acid) and similar compounds, such as solubility, crystallinity, and melting points, are essential for their practical application. Studies on related compounds provide insights into how different synthesis methods and conditions affect these properties, enabling more precise control over the compound's characteristics for specific uses (Pedireddi & Varughese, 2004).

Chemical Properties Analysis

The chemical properties of 2,2'-Dithiobis(3-methylbenzoic acid) encompass its reactivity with various chemical agents and conditions, including its potential for forming coordination complexes and its sensitivity to environmental factors such as light and pH (Walmsley, Abernethy, & Fitzgerald, 1987). These aspects are crucial for tailoring the compound for specific scientific and industrial applications.

Scientific Research Applications

  • Tissue Sulfhydryl Groups : A study by G. Ellman in 1959 demonstrated the use of an aromatic disulfide similar to 2,2'-Dithiobis(3-methylbenzoic acid) for the determination of sulfhydryl groups in biological materials, providing a method to study the splitting of disulfide bonds by reduced heme (Ellman, 1959).

  • Enzyme Modification : In 1984, U. Schmidt, G. Pfleiderer, and F. Bartkowiak synthesized disulfides similar to 2,2'-Dithiobis(3-methylbenzoic acid) for the modification of thiol groups in enzymes. This application is important for studying enzyme functions and interactions (Schmidt, Pfleiderer, & Bartkowiak, 1984).

  • Detection of Metal Ions : A study in 2009 by Yongqiang Dang et al. utilized a derivative of 2,2'-Dithiobis(3-methylbenzoic acid) for the sensitive and selective detection of metal ions, specifically trace levels of Cr3+ in aqueous solutions (Dang et al., 2009).

  • Determination of Low Molecular Weight Sulfhydryl Compounds : A. Swatditat and C. C. Tsen in 1972 found 2,2'-Dithiobis-(5-nitropyridine), a related compound, to be effective for spectrophotometric determination of simple -SH compounds in biological samples, indicating a potential application for 2,2'-Dithiobis(3-methylbenzoic acid) in similar analyses (Swatditat & Tsen, 1972).

  • Lead Ion Selective Electrode : A. Rouhollahi, M. Reza Ganjali, and M. Shamsipur in 1998 developed a PVC membrane electrode for lead ions using a compound similar to 2,2'-Dithiobis(3-methylbenzoic acid), demonstrating its potential in selective ion detection (Rouhollahi, Ganjali, & Shamsipur, 1998).

properties

IUPAC Name

2-[(2-carboxy-6-methylphenyl)disulfanyl]-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4S2/c1-9-5-3-7-11(15(17)18)13(9)21-22-14-10(2)6-4-8-12(14)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIKVCMXILLQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)SSC2=C(C=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616126
Record name 2,2'-Disulfanediylbis(3-methylbenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dithiobis(3-methylbenzoic acid)

CAS RN

13363-59-2
Record name Benzoic acid, 2,2′-dithiobis[3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13363-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Disulfanediylbis(3-methylbenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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